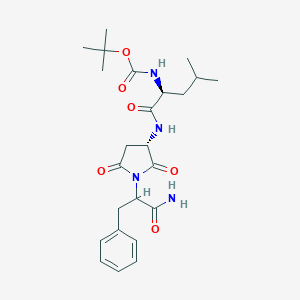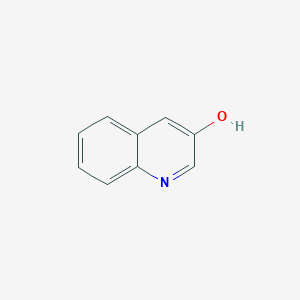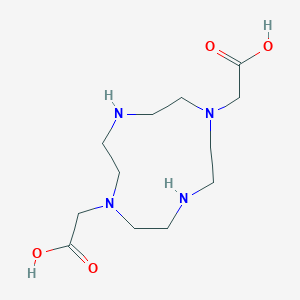
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane-1,7-diacetic Acid is a macrocyclic ligand and is an impurity of Gadoteridol (G125900), which is used as an MRI contrast chelating agent .
Synthesis Analysis
The new macrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H 2 Me 2 DO2A, H 2 L) has been synthesized and characterized . The basicity constants of the macrocycle and the stability constants of its complex formation with copper (II) ions have been determined in aqueous solution by potentiometry .Molecular Structure Analysis
The empirical formula of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is C8H20N4 . Its molecular weight is 172.27 . The SMILES string representation of the molecule is C1CNCCNCCNCCN1 .Chemical Reactions Analysis
The new macrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H 2 Me 2 DO2A, H 2 L) has been synthesized and characterized . The basicity constants of the macrocycle and the stability constants of its complex formation with copper (II) ions have been determined in aqueous solution by potentiometry .Physical And Chemical Properties Analysis
The empirical formula of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is C8H20N4 . Its molecular weight is 172.27 . The SMILES string representation of the molecule is C1CNCCNCCNCCN1 .Aplicaciones Científicas De Investigación
Biomedical Imaging
DOTA has made a significant impact on the field of diagnostic imaging . It’s not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities .
Magnetic Resonance Imaging (MRI)
DOTA is used in MRI, where it complexes with gadolinium . This allows for enhanced contrast in MRI scans, improving the visibility of internal structures and potential abnormalities .
Positron Emission Tomography (PET)
In PET scans, DOTA is used to complex radiometals like ^64Cu and ^68Ga . This allows for the creation of detailed, three-dimensional images of functional processes within the body .
Single Photon Emission Computed Tomography (SPECT)
DOTA is also used in SPECT imaging, where it complexes with radiometals like ^111In and ^90Y . This provides another method for imaging internal body structures .
Fluorescence Imaging
DOTA has been used with the lanthanide series of metals, europium and terbium, for fluorescence imaging . This technique is often used in research to visualize and measure biological functions at the cellular and subcellular levels .
Near Infra-red Imaging
DOTA has been used with neodymium for near infra-red imaging . This type of imaging is used in a variety of applications, including cancer detection and cardiovascular medicine .
Targeted Imaging Agents
The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields . This allows for more precise targeting and imaging of specific areas within the body .
Radiolabeling of Bioconjugates
DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating ^64Cu radioisotope . This application is particularly useful in the field of nanomedicine .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This crossover of modalities has been possible due to the versatility of DOTA firstly, to complex a variety of metal ions and secondly, the ease with which it can be modified for different disease states .
Propiedades
IUPAC Name |
2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSJFVXUOKRIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
CAS RN |
112193-75-6 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




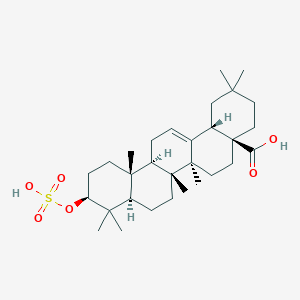


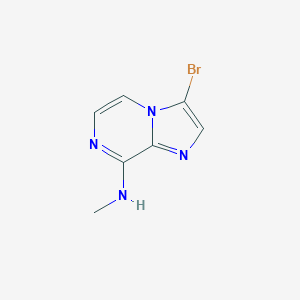
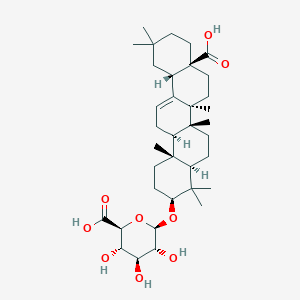


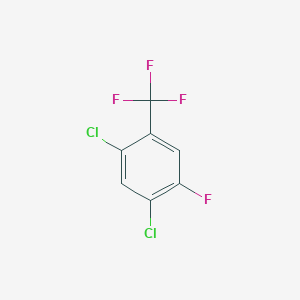

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
